Cyclobutane-1,3-diamine dihydrochloride

Conformational rigidity Drug design Ligand pre-organization

Cyclobutane-1,3-diamine dihydrochloride (CAS 1314772-13-8) delivers conformational rigidity unmatched by acyclic diamines: zero rotatable bonds lock amino groups in a pre-organized geometry, slashing entropy penalties upon target binding. Clinically validated in the FDA-approved JAK1 inhibitor Abrocitinib. Essential for JAK kinases, LSD1 (KDM1A), and enzymes with defined diamine-binding pockets. The dihydrochloride salt ensures aqueous solubility (~10.4 mg/mL) for assay-ready use without DMSO. For Mn²⁺ MRI contrast agents, the rigid spacer boosts complex stability 5.9-fold vs. flexible analogs. Insist on the authenticated scaffold — generic diamines compromise reproducibility.

Molecular Formula C4H12Cl2N2
Molecular Weight 159.05
CAS No. 1314772-13-8; 91301-66-5
Cat. No. B2778441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutane-1,3-diamine dihydrochloride
CAS1314772-13-8; 91301-66-5
Molecular FormulaC4H12Cl2N2
Molecular Weight159.05
Structural Identifiers
SMILESC1C(CC1N)N.Cl.Cl
InChIInChI=1S/C4H10N2.2ClH/c5-3-1-4(6)2-3;;/h3-4H,1-2,5-6H2;2*1H
InChIKeyRYDYWFYSNPVRKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclobutane-1,3-diamine Dihydrochloride (CAS 1314772-13-8): A Sterically Constrained Diamine Building Block for Drug Discovery and Coordination Chemistry


Cyclobutane-1,3-diamine dihydrochloride (CAS 1314772-13-8; free base CAS 91301-66-5) is a conformationally constrained, cyclic 1,3-diamine building block [1]. The cyclobutane scaffold imposes a rigid, puckered geometry that restricts conformational freedom — a property exploited in multiple FDA-approved drugs, most notably the JAK1 inhibitor Abrocitinib, which incorporates a cis-1,3-diaminocyclobutane pharmacophore . Unlike flexible acyclic diamines (e.g., 1,3-diaminopropane) or larger-ring analogs (e.g., 1,2-diaminocyclohexane), the four-membered ring offers zero rotatable bonds between the amino groups (rotatable bond count = 0), providing a uniquely pre-organized spatial arrangement . The dihydrochloride salt form enhances aqueous solubility relative to the free base, making it directly compatible with aqueous reaction conditions and biological assay buffers .

Why Generic Diamine Substitution Fails: Quantifiable Conformational and Physicochemical Differences of Cyclobutane-1,3-diamine Dihydrochloride


Interchanging Cyclobutane-1,3-diamine dihydrochloride with a generic acyclic diamine such as 1,3-diaminopropane (pKa ~10.94) or ethylenediamine (pKa ~9.89) introduces uncontrolled variables that compromise experimental reproducibility and downstream development . The cyclobutane ring reduces the rotatable bond count from 2–3 (in acyclic analogs) to 0, directly affecting metal complex stability constants: the Mn²⁺ complex of a 1,3-diaminocyclobutane-based PDTA ligand exhibits a log KMnL of 10.78 versus 10.01 for the flexible propylenediamine analog — a ~6-fold increase in thermodynamic stability [1]. Similarly, in Fe(III)-EDTA derivative MRI contrast agent scaffolds, the trans-cyclobutane-1,3-diamine spacer shifts the Fe(III)/Fe(II) redox potential by +34 mV relative to the propane-1,3-diamine spacer (E₁/₂ = 294 mV vs. 260 mV vs. NHE), altering biological redox behavior [2]. These are not incremental differences; they represent distinct thermodynamic and structural regimes that make generic substitution scientifically indefensible.

Product-Specific Quantitative Evidence Guide: Cyclobutane-1,3-diamine Dihydrochloride Differentiation Data


Zero Rotatable Bonds Confers Absolute Conformational Pre-organization Versus Acyclic Diamines

Cyclobutane-1,3-diamine possesses zero rotatable bonds between its 1,3-amino groups, compared to 2 rotatable bonds for 1,3-diaminopropane and 3 rotatable bonds for 1,4-diaminobutane . This complete restriction of conformational freedom pre-organizes the amine vectors into a fixed spatial relationship — the puckered cyclobutane ring enforces a dihedral angle of approximately 25°–30° between the C1–N and C3–N bonds, as established by X-ray crystallography of Boc-protected derivatives [1]. The lack of conformational entropy penalty upon binding translates to measurable improvements in target affinity: a cyclobutane-1,3-diamine derivative (N1-((trans)-2-phenylcyclopropyl)cyclobutane-1,3-diamine) achieves an IC₅₀ of 68 nM against LSD1 (KDM1A), whereas flexible diamine-containing analogs within the same patent series show IC₅₀ values ranging from 550 nM to >20,000 nM [2].

Conformational rigidity Drug design Ligand pre-organization

Mn²⁺ Complex Thermodynamic Stability Enhanced by 0.77 log K Units Over Flexible Propylenediamine Analog

When incorporated as a rigid spacer in PDTA⁴⁻-type ligands, the 1,3-diaminocyclobutane scaffold produces Mn²⁺ complexes with significantly enhanced thermodynamic stability relative to the flexible propylenediamine analog [1]. The log KMnL (stability constant) for the rigid [Mn(L1)]²⁻ complex incorporating a cis-1,3-cyclobutanediamine spacer was determined to be 10.78, compared to 10.01 for the flexible [Mn(PDTA)]²⁻ derivative — a difference corresponding to a ~5.9-fold increase in equilibrium binding affinity [2]. This enhanced stability arises directly from the pre-organized geometry of the cyclobutane ring reducing the entropic cost of metal ion chelation .

Coordination chemistry MRI contrast agents Metal complex stability

Fe(III)/Fe(II) Redox Potential Shifted by +34 mV by Cyclobutane Spacer Versus Propane-1,3-diamine Spacer in MRI Contrast Agent Scaffolds

In a systematic head-to-head comparison of six different diamine spacers within Fe(III)-EDTA derivative MRI contrast agent scaffolds, the trans-cyclobutane-1,3-diamine spacer (H₄CBuDTA) produced a Fe(III)/Fe(II) half-wave potential (E₁/₂) of 294 mV (vs. NHE), compared to 260 mV for the propane-1,3-diamine spacer (H₄PDTA) [1]. This +34 mV anodic shift indicates greater stabilization of the Fe(II) oxidation state by the cyclobutane-containing ligand, a property that directly impacts the biological redox cycling behavior and potential pro-oxidant activity of the complex [2]. Both complexes lack inner-sphere water molecules and operate exclusively via outer-sphere relaxation mechanisms, isolating the spacer effect on electronic structure from hydration effects [3].

Redox chemistry MRI contrast agents Fe(III) complexes

Validated Drug Discovery Lineage: The cis-1,3-Diaminocyclobutane Pharmacophore in FDA-Approved Abrocitinib

The cis-1,3-diaminocyclobutane scaffold — the stereochemically defined form of the target compound — constitutes the core pharmacophore of Abrocitinib (Pfizer), an FDA-approved JAK1 inhibitor for moderate-to-severe atopic dermatitis . The commercial manufacturing route specifically employed a late-stage Lossen rearrangement to access the cis-diaminocyclobutane intermediate, underscoring the synthetic tractability yet specialized chemistry required for this scaffold [1]. Nine FDA-approved drugs currently incorporate a cyclobutane ring, but Abrocitinib is the prototypical example directly employing the 1,3-diaminocyclobutane motif, linking the building block to a validated clinical success [2]. In contrast, the analogous acyclic 1,3-diaminopropane scaffold has no direct representation in an FDA-approved drug pharmacophore of comparable prominence.

Drug discovery JAK1 inhibitor Abrocitinib Pharmacophore validation

Dihydrochloride Salt Form Provides Quantitative Solubility Advantage Over Free Base for Aqueous Applications

The dihydrochloride salt form (CAS 1314772-13-8; MW 159.05 g/mol) provides markedly enhanced aqueous solubility compared to the free base (CAS 91301-66-5; MW 86.14 g/mol) . While the free base is described as a liquid with only moderate water solubility, the dihydrochloride salt is characterized as 'highly soluble in water' and forms clear solutions, making it directly compatible with aqueous biological assay buffers without co-solvent addition . Quantitative solubility estimates (ESOL method) for the related cis-1,3-cyclobutanediamine dihydrochloride indicate a solubility of 10.4 mg/mL (0.0653 mol/L), placing it in the 'soluble' classification range . The free base, with a predicted LogP of approximately −1 and limited aqueous miscibility, would require organic co-solvents for comparable dissolution .

Salt form Aqueous solubility Formulation Assay compatibility

Optimal Research and Industrial Application Scenarios for Cyclobutane-1,3-diamine Dihydrochloride Based on Quantitative Evidence


Structure-Based Drug Design Requiring Conformationally Pre-organized Diamine Pharmacophores

Medicinal chemistry teams designing inhibitors against targets benefited by rigid diamine geometry — such as LSD1 (KDM1A), JAK kinases, or other enzymes with defined diamine-binding pockets — should prioritize Cyclobutane-1,3-diamine dihydrochloride. The zero rotatable bond architecture reduces the conformational entropy penalty upon binding, directly contributing to the 68 nM LSD1 IC₅₀ observed for cyclobutane-1,3-diamine derivatives [1]. The scaffold's validation in Abrocitinib provides a clinically precedented starting point for JAK-targeted programs .

MRI Contrast Agent Development Requiring Enhanced Metal Complex Thermodynamic Stability

Researchers developing Mn²⁺-based or Fe(III)-based MRI contrast agents who need to minimize free metal ion toxicity should select cyclobutane-1,3-diamine as the ligand spacer. The rigid scaffold delivers a log KMnL of 10.78 — a 5.9-fold stability enhancement over the flexible propylenediamine analog (log KMnL = 10.01) [2]. This translates to reduced Mn²⁺ dissociation in biological media and a wider safety margin for in vivo imaging applications. The +34 mV redox potential shift observed for Fe(III) complexes further allows fine-tuning of biological redox behavior [3].

Coordination Chemistry and Catalyst Design Requiring Fixed Bite Angle Diamine Ligands

Inorganic and organometallic chemists designing chiral catalysts or metal-organic frameworks that depend on a precise N–M–N bite angle should employ Cyclobutane-1,3-diamine dihydrochloride. X-ray crystallographic analysis of cyclobutane diamine derivatives has established the constrained spatial arrangement of the amino groups, with the puckered ring fixing the dihedral angle and chelate geometry in a way that acyclic diamines or larger rings cannot replicate [4]. This rigidity eliminates conformational ambiguity in the resulting metal complexes, leading to more predictable catalytic activity and stereochemical outcomes.

Aqueous-Phase Bioconjugation and High-Throughput Screening Compatible Building Block

Laboratories performing biochemical assays, bioconjugation reactions, or high-throughput screening in aqueous buffers should procure the dihydrochloride salt form specifically (CAS 1314772-13-8). The salt's high aqueous solubility (~10.4 mg/mL for the cis-isomer) eliminates co-solvent requirements, preserving enzyme activity and protein integrity during screening campaigns . This contrasts with the free base form, which has limited water miscibility and would necessitate DMSO or similar organic co-solvents that can confound assay results .

Quote Request

Request a Quote for Cyclobutane-1,3-diamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.